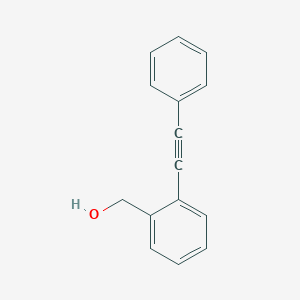
Benzenemethanol, 2-(phenylethynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, 2-(phenylethynyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as 2-phenylethynylbenzyl alcohol or simply PEB. PEB is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform.
Mechanism Of Action
The mechanism of action of PEB is not fully understood, but it is thought to involve multiple pathways. PEB has been shown to interact with various proteins and enzymes, including tubulin, caspases, and GABA receptors. PEB has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt pathway and the MAPK/ERK pathway.
Biochemical And Physiological Effects
PEB has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and neuroprotective effects, PEB has also been shown to have anti-inflammatory and antioxidant effects. PEB has been shown to inhibit the production of pro-inflammatory cytokines and to scavenge reactive oxygen species.
Advantages And Limitations For Lab Experiments
PEB has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized with high yield and purity. PEB is also soluble in a variety of organic solvents, which makes it easy to work with in the lab. However, PEB has some limitations as well. It has low water solubility, which can make it difficult to use in certain experimental setups. PEB is also relatively expensive compared to other compounds that are commonly used in lab experiments.
Future Directions
There are several future directions for research on PEB. One area of research is the development of PEB derivatives that have improved solubility and bioavailability. Another area of research is the identification of new targets for PEB, particularly in the field of neuroscience. Finally, there is a need for more in vivo studies to determine the efficacy and safety of PEB in animal models of disease. Overall, PEB is a promising compound that has the potential to be used in a wide range of scientific research areas.
Synthesis Methods
PEB can be synthesized through a variety of methods. One common method involves the reaction of benzyl alcohol with phenylacetylene in the presence of a base catalyst such as potassium carbonate. Another method involves the reaction of benzyl bromide with phenylacetylene in the presence of a palladium catalyst. Both methods result in the formation of PEB with high yield and purity.
Scientific Research Applications
PEB has been studied for its potential applications in a wide range of scientific research areas. One of the most promising applications of PEB is in the field of cancer research. PEB has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. PEB works by inducing apoptosis, or programmed cell death, in cancer cells. PEB has also been shown to inhibit angiogenesis, the formation of new blood vessels that cancer cells need to grow and spread.
PEB has also been studied for its potential applications in neuroscience research. PEB has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety, sleep, and seizure activity. PEB has also been shown to enhance the release of dopamine, a neurotransmitter that is involved in reward and motivation.
properties
CAS RN |
13141-40-7 |
|---|---|
Product Name |
Benzenemethanol, 2-(phenylethynyl)- |
Molecular Formula |
C15H12O |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
[2-(2-phenylethynyl)phenyl]methanol |
InChI |
InChI=1S/C15H12O/c16-12-15-9-5-4-8-14(15)11-10-13-6-2-1-3-7-13/h1-9,16H,12H2 |
InChI Key |
JLZVTPSCFFBAKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2CO |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=C2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



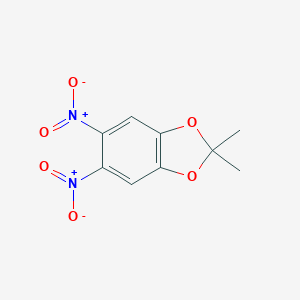
![5-Nitrospiro[1,3-benzodioxole-2,1'-cyclohexane]](/img/structure/B189131.png)
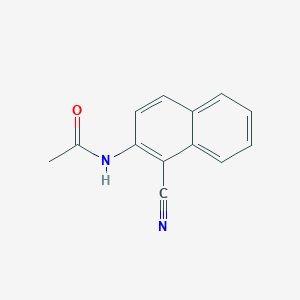
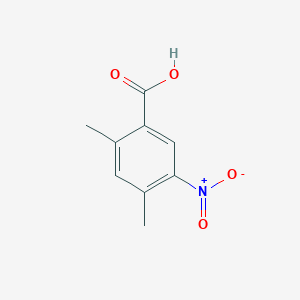
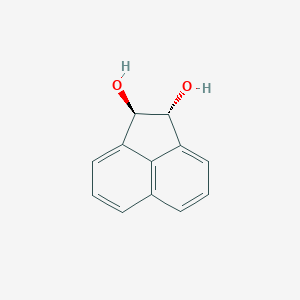
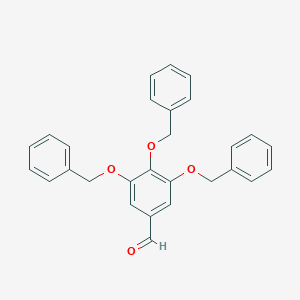
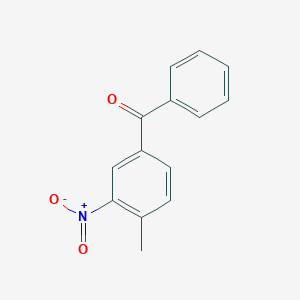
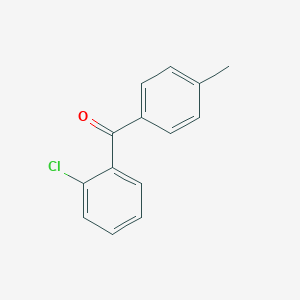
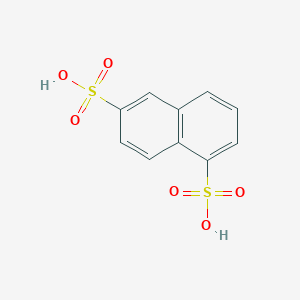
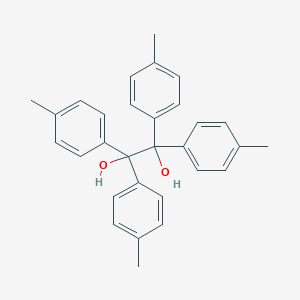
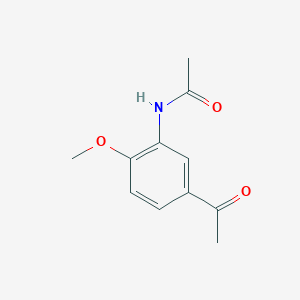
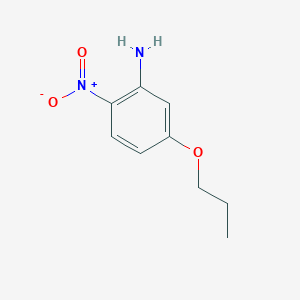
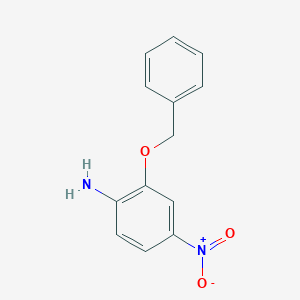
![(2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile](/img/structure/B189152.png)